molecular formula C7H12O4 B071701 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid CAS No. 162635-09-8

2,2-Dimethyl-1,3-dioxane-5-carboxylic acid

Cat. No.: B071701
CAS No.: 162635-09-8
M. Wt: 160.17 g/mol
InChI Key: XUUUBCBLTSCBMO-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dioxane-5-carboxylic acid is a useful research compound. Its molecular formula is C7H12O4 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Photolysis and Wolff Rearrangement : A study by Nikolaev, Khimich, and Korobitsyna (1985) explored the photolysis of a related compound, leading to the formation of stable 2,2-dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid, which shows resistance to decarboxylation and undergoes hydrolysis to hydroxymalonic acid in the presence of trifluoroacetic acid (Nikolaev, Khimich, & Korobitsyna, 1985).

  • Drug Precursor Synthesis : Dotsenko et al. (2019) synthesized new 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives using a compound related to 2,2-dimethyl-1,3-dioxane-5-carboxylic acid, highlighting its potential as a drug precursor (Dotsenko et al., 2019).

  • Carboxylation Reactions : Ukai et al. (2006) demonstrated the catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 using esters related to this compound. This method is useful for preparing various functionalized aryl- and alkenyl-carboxylic acids (Ukai et al., 2006).

  • Crystal Structure Analysis : Jia et al. (2012) studied the crystal structure of a compound closely related to this compound, revealing its chair conformation and axial inclination of the carboxyl group (Jia et al., 2012).

  • Synthesis of N-tert-Butyl-2,2-dimethylbutyramide Derivatives : Yavari et al. (2003) showed that 5-Isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione reacts with tert-butyl isocyanide and amines to produce N-tert-butyl-2,2-dimethylbutyramide derivatives (Yavari et al., 2003).

  • Investigation in Polymer Matrices : Lippert et al. (1996) studied the photoinduced decomposition of a related diazoketone in a polymer matrix, revealing its potential for high-resolution lithographic applications (Lippert, Koskelo, & Stoutland, 1996).

  • Knoevenagel Condensation and DPPH Radical Scavenging Activity : Kumar, Prabhu, and Bhuvanesh (2014) investigated the self-catalyzed Knoevenagel condensation and DPPH radical scavenging activity of certain derivatives, showing their potential in medicinal chemistry (Kumar, Prabhu, & Bhuvanesh, 2014).

Mechanism of Action

Properties

IUPAC Name

2,2-dimethyl-1,3-dioxane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-7(2)10-3-5(4-11-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUUBCBLTSCBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570246
Record name 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162635-09-8
Record name 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
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2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
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2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
2,2-Dimethyl-1,3-dioxane-5-carboxylic acid

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